CTS-1027

Catalog No.
S524526
CAS No.
193022-04-7
M.F
C19H20ClNO6S
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CTS-1027

CAS Number

193022-04-7

Product Name

CTS-1027

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N

SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

CTS-1027; CTS1027; CTS 1027; RO-1130830; RO1130830; RO 1130830; RS-130830; RS130830; RS 130830

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO

Description

The exact mass of the compound 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is 425.06999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CTS-1027, also known as Ro 1130830, is a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13. It exhibits an impressive inhibitory potency with IC50 values of 0.4 nM for MMP-2 and 0.6 nM for MMP-13, indicating its effectiveness in modulating the activity of these zinc-dependent endopeptidases . MMPs play crucial roles in the degradation of extracellular matrix components and are involved in various physiological processes, including cell migration, differentiation, and apoptosis .

The mechanism of action of RS1 is not fully understood. However, due to its structure containing functional groups that can participate in hydrogen bonding, it is possible that RS1 interacts with proteins and disrupts protein-protein interactions []. Further research is needed to elucidate its specific mechanism.

, primarily involving oxidation and hydrolysis. Its structure allows it to interact with various substrates, which can lead to the formation of different products depending on the reaction conditions. Notably, the compound's reactivity is influenced by its functional groups, particularly the chlorophenoxy and sulfonylmethyl moieties.

CTS-1027 has potential applications in various therapeutic areas due to its ability to inhibit matrix metalloproteinases. Its primary application is in treating conditions associated with excessive MMP activity, such as liver fibrosis, cancer metastasis, and inflammatory diseases. The compound is being explored for its role in mitigating liver injuries and fibrosis during cholestatic conditions . Furthermore, its selective inhibition profile makes it a candidate for use in drug development targeting specific MMP-related pathologies.

Interaction studies have shown that CTS-1027 selectively inhibits MMPs without significantly affecting other proteases such as caspases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . Additionally, studies have indicated that CTS-1027 can modulate cellular responses related to inflammation and tissue remodeling by inhibiting MMP-mediated pathways .

Several compounds exhibit similar mechanisms of action as CTS-1027, primarily targeting matrix metalloproteinases. Below is a comparison highlighting their uniqueness:

Compound NameTarget MMPsIC50 Values (nM)Unique Features
CTS-1027MMP-2, MMP-130.4 (MMP-2), 0.6 (MMP-13)Highly selective for specific MMPs
PrinomastatMMPs~10Broad-spectrum inhibitor; less selective
TanomastatMMPs~20Also targets other proteases
BatimastatMMPs~5Known for anti-cancer properties
DoxycyclineMMPs~50Antibiotic with additional anti-MMP effects

CTS-1027 stands out due to its high selectivity for specific matrix metalloproteinases compared to other inhibitors that may affect a broader range of proteolytic enzymes or lack potency against particular targets .

CTS-1027, also known as RS-130830 or Ro-1130830, is an organic compound with the molecular formula C₁₉H₂₀ClNO₆S [1] [2] [3]. The compound has a molecular weight of 425.88 g/mol [1] [3] [4]. The Chemical Abstracts Service (CAS) number for CTS-1027 is 193022-04-7 [1] [2] [3].

The International Union of Pure and Applied Chemistry (IUPAC) name for CTS-1027 is 4-{[4-(4-chlorophenoxy)benzenesulfonyl]methyl}-N-hydroxyoxane-4-carboxamide [2] [5]. An alternative chemical name is 2H-Pyran-4-carboxamide, 4-[[[4-(4-chlorophenoxy)phenyl]sulfonyl]methyl]tetrahydro-N-hydroxy- [2] [6].

The compound's structure features a tetrahydropyran ring system with a hydroxamic acid functional group and a sulfonamide linkage connecting to a chlorophenoxy-substituted benzene ring [2] [5]. The International Chemical Identifier (InChI) for CTS-1027 is InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) [2] [5].

The Simplified Molecular Input Line Entry System (SMILES) notation for CTS-1027 is ONC(=O)C1(CS(=O)(=O)C2=CC=C(OC3=CC=C(Cl)C=C3)C=C2)CCOCC1 [2] [3] [5].

Physicochemical Properties

CTS-1027 presents as a white solid at room temperature with a purity of 98.45% when obtained for research purposes [3] [4]. The compound exhibits specific physicochemical characteristics that influence its biological activity and pharmaceutical properties.

Molecular Properties Table

PropertyValueSource
Molecular Weight425.88 g/mol [1] [3] [4]
Physical FormWhite solid [3] [4]
Polar Surface Area101.93 Ų [2]
Hydrogen Bond Acceptors5-6 [2] [7]
Hydrogen Bond Donors2 [2] [7]
Rotatable Bonds6 [2] [7]
Ring Count3 [7]
Aromatic Ring Count2 [7]
Calculated LogP2.25-2.41 [2]
Water Solubility0.0115 mg/mL [2]

The compound demonstrates limited water solubility at 0.0115 mg/mL, but shows good solubility in dimethyl sulfoxide (DMSO) at concentrations greater than or equal to 100 mg/mL (234.81 mM) [3] [8]. The polar surface area of 101.93 Ų indicates moderate polarity, which is consistent with its predicted membrane permeability characteristics [2].

CTS-1027 exhibits a calculated partition coefficient (LogP) ranging from 2.25 to 2.41, suggesting moderate lipophilicity [2]. The compound possesses 5-6 hydrogen bond acceptors and 2 hydrogen bond donors, contributing to its intermolecular interaction profile [2] [7]. With 6 rotatable bonds, the molecule exhibits considerable conformational flexibility [2] [7].

The compound demonstrates compliance with pharmaceutical development guidelines, showing positive results for Lipinski's Rule of Five and Ghose Filter criteria [2]. However, it does not satisfy Veber's Rule, primarily due to its polar surface area exceeding the preferred threshold [2].

Synthesis and Preparation Methods

CTS-1027 belongs to a class of aryl hydroxamate sulfonamides that were developed as selective matrix metalloproteinase inhibitors. The compound was first described in the scientific literature by Barta and colleagues in 2001 as part of a series of novel, MMP-1 sparing aryl hydroxamate sulfonamides with activity against MMP-2 and MMP-13 [12] [13] [14].

The synthesis of CTS-1027 represents a significant advancement in the development of selective MMP inhibitors with improved oral bioavailability. The compound was designed specifically to avoid inhibition of MMP-1, as inhibition of this metalloproteinase was associated with musculoskeletal side effects in earlier MMP inhibitor development programs [7].

The synthetic approach for CTS-1027 and related aryl backbone MMP inhibitors involved structure-activity relationship (SAR) exploration and pharmacokinetic optimization in rat models [12] [13]. The development focused on creating compounds with selectivity against MMP-2 and MMP-13 while maintaining oral activity [12] [13].

The synthesis methodology employed for CTS-1027 utilizes an aryl backbone architecture combined with a hydroxamic acid zinc-binding group. This design strategy differs from earlier peptidomimetic MMP inhibitors by incorporating a rigid aryl scaffold that provides selectivity through geometric constraints rather than extensive peptide-like structures [15].

The preparation of CTS-1027 involves the construction of a tetrahydropyran ring system bearing a hydroxamic acid functionality, connected via a sulfonamide linkage to a chlorophenoxy-substituted benzene ring system. The synthetic route incorporates multiple steps including ring formation, functional group transformations, and coupling reactions to assemble the complete molecular framework.

The compound's synthesis represents an example of rational drug design applied to MMP inhibitor development, where structural modifications were guided by crystallographic understanding of MMP active sites and selectivity requirements. The resulting molecule demonstrates improved pharmacological properties compared to earlier generation MMP inhibitors, including enhanced oral bioavailability and reduced side effect profile [7] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

425.0699862 g/mol

Monoisotopic Mass

425.0699862 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2QD3F58224

Other CAS

193022-04-7

Wikipedia

Cts-1027

Dates

Last modified: 08-15-2023
1: Liechti FD, Bächtold F, Grandgirard D, Leppert D, Leib SL. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis. J Neuroinflammation. 2015 Mar 4;12:43. doi: 10.1186/s12974-015-0257-0. PubMed PMID: 25890041; PubMed Central PMCID: PMC4352253.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.
3: Kahraman A, Bronk SF, Cazanave S, Werneburg NW, Mott JL, Contreras PC, Gores GJ. Matrix metalloproteinase inhibitor, CTS-1027, attenuates liver injury and fibrosis in the bile duct-ligated mouse. Hepatol Res. 2009 Aug;39(8):805-13. doi: 10.1111/j.1872-034X.2009.00541.x. Epub 2009 Jul 13. PubMed PMID: 19624765; PubMed Central PMCID: PMC2908315.

Explore Compound Types